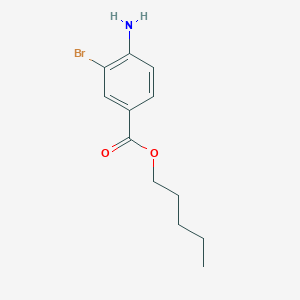

Pentyl 4-amino-3-bromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1131594-27-8 |

|---|---|

Molecular Formula |

C12H16BrNO2 |

Molecular Weight |

286.16 g/mol |

IUPAC Name |

pentyl 4-amino-3-bromobenzoate |

InChI |

InChI=1S/C12H16BrNO2/c1-2-3-4-7-16-12(15)9-5-6-11(14)10(13)8-9/h5-6,8H,2-4,7,14H2,1H3 |

InChI Key |

GCPDJTLWJWJXIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=C(C=C1)N)Br |

Origin of Product |

United States |

Molecular Framework and Structural Characteristics Within Substituted Benzoate Esters

The chemical structure of Pentyl 4-amino-3-bromobenzoate is defined by a benzene (B151609) ring substituted with three distinct functional groups. This arrangement places it within the family of substituted benzoate (B1203000) esters, a broad class of organic compounds known for their wide range of applications.

The core of the molecule is a benzoate ester, with a pentyl group attached to the carboxylate. The presence of the amino (-NH2) group at the 4-position and a bromine (-Br) atom at the 3-position relative to the ester linkage significantly influences the electronic properties and reactivity of the aromatic ring. The amino group acts as an electron-donating group, increasing the electron density of the benzene ring, particularly at the ortho and para positions. Conversely, the bromine atom is an electron-withdrawing group through its inductive effect, yet it can also donate electron density through resonance. This interplay of electronic effects makes the molecule susceptible to a variety of chemical transformations.

The pentyl ester group, a five-carbon alkyl chain, primarily influences the molecule's physical properties, such as its solubility, melting point, and boiling point. Compared to its methyl or ethyl ester counterparts, this compound is expected to be more lipophilic and have a higher boiling point due to increased van der Waals forces.

| Property | Value |

| Molecular Formula | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 286.17 g/mol |

| CAS Number | 1131594-27-8 |

| Canonical SMILES | CCCCCCOC(=O)C1=CC(Br)=C(C=C1)N |

| InChI Key | Not available in public databases |

Foundational Role As a Synthetic Intermediate in Contemporary Organic Synthesis

Esterification and Functional Group Introduction Pathways

The direct esterification of 4-amino-3-bromobenzoic acid with pentyl alcohol presents a primary route to the target compound. This transformation can be achieved through various esterification methods, each with its own advantages in terms of reaction conditions and yields.

Derivatization from 4-amino-3-bromobenzoic acid

The principal starting material for the synthesis of this compound is 4-amino-3-bromobenzoic acid. nih.gov This precursor contains the essential amino and bromo functionalities correctly positioned on the benzoic acid core. The synthesis of this key intermediate itself can be accomplished through different routes, as detailed in the subsequent sections. Once obtained, the carboxylic acid group of 4-amino-3-bromobenzoic acid is the target for esterification with pentyl alcohol to yield the final product. The presence of the amino and bromo groups on the aromatic ring influences the reactivity of the carboxylic acid and must be taken into account when selecting the esterification conditions.

Esterification Reactions (e.g., Steglich esterification)

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols. organic-chemistry.orgnih.gov This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org The reaction proceeds by the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org This intermediate is highly reactive towards nucleophilic attack by the alcohol, in this case, pentyl alcohol. DMAP acts as a catalyst by forming a more reactive N-acylpyridinium species, which accelerates the reaction and allows it to proceed under mild conditions, often at room temperature. organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous for substrates that are sensitive to harsher, more acidic conditions, such as those used in Fischer esterification. organic-chemistry.org

The general procedure involves dissolving the 4-amino-3-bromobenzoic acid and pentyl alcohol in a suitable anhydrous solvent, followed by the addition of DMAP and then DCC. organic-chemistry.orgorgsyn.org The reaction is stirred for a period of time, and the dicyclohexylurea byproduct, which is insoluble in most organic solvents, precipitates out and can be easily removed by filtration. orgsyn.org

Halogenation and Amination Strategies for the Benzoate (B1203000) Core

Alternative synthetic strategies involve the construction of the substituted benzoate ring through sequential halogenation and amination reactions. These methods offer flexibility in the introduction of the desired functional groups and can be adapted to produce a variety of analogs.

Bromination Procedures on Related Aromatic Systems

A common approach to introduce the bromine atom at the desired position is through the direct bromination of a suitable precursor. For instance, 4-aminobenzoic acid can be brominated to introduce a bromine atom at the 3-position. nih.gov One reported method involves treating 4-aminobenzoic acid with ammonium (B1175870) bromide and hydrogen peroxide in acetic acid at room temperature. nih.govresearchgate.net This method provides a direct route to 4-amino-3-bromobenzoic acid, which can then be esterified.

Alternatively, the synthesis can start from 4-bromobenzoic acid. This compound can be nitrated to introduce a nitro group, yielding 4-bromo-3-nitrobenzoic acid. quora.com The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. quora.com The directing effects of the carboxyl and bromo groups guide the nitro group to the 3-position.

Reduction of Nitro Precursors to the Amino Functionality

Following the nitration of 4-bromobenzoic acid to yield 4-bromo-3-nitrobenzoic acid, the nitro group must be reduced to an amino group to form 4-amino-3-bromobenzoic acid. This reduction is a standard transformation in organic synthesis and can be achieved using various reducing agents. A common and effective method is the use of tin(II) chloride dihydrate in a solvent such as acetic acid or ethyl acetate, often with heating. Other reducing systems, such as catalytic hydrogenation using catalysts like Raney nickel under a hydrogen atmosphere, can also be employed. google.com The resulting 4-amino-3-bromobenzoic acid can then undergo esterification as previously described.

A similar reduction strategy can be applied to the synthesis of related aminobenzoates. For example, 3-nitro-4-methoxybenzaniline can be reduced to 3-amino-4-methoxybenzaniline using Raney nickel and hydrogen. google.com

Palladium-Catalyzed Amination Approaches for Bromobenzoate Derivatives

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming carbon-nitrogen bonds. researchgate.netnih.gov This methodology can be applied to the synthesis of aminobenzoate derivatives from their corresponding bromobenzoate precursors. For instance, a methyl or pentyl ester of a brominated benzoic acid could be subjected to a palladium-catalyzed reaction with an amine source. researchgate.net

These reactions typically involve a palladium precatalyst, a phosphine (B1218219) ligand, and a base. researchgate.netnih.gov The choice of ligand is crucial for the success of the reaction and a variety of bulky biarylphosphine ligands have been developed for this purpose. nih.gov The reaction conditions, including the solvent, temperature, and base, must be carefully optimized for each specific substrate combination. This approach offers a versatile route to a wide range of N-substituted aminobenzoate derivatives. researchgate.netrsc.org For example, the amination of bromoindole derivatives has been successfully achieved using a palladium catalyst system. researchgate.net

Data Tables

Table 1: Key Intermediates and Reagents

| Compound Name | Molecular Formula | Use in Synthesis |

| 4-Amino-3-bromobenzoic acid | C₇H₆BrNO₂ | Starting material for esterification |

| Pentyl alcohol | C₅H₁₂O | Reactant for esterification |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | Starting material for nitration |

| 4-Bromo-3-nitrobenzoic acid | C₇H₄BrNO₄ | Intermediate for reduction to amino group |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Coupling agent in Steglich esterification |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | Catalyst in Steglich esterification |

| Tin(II) chloride dihydrate | Cl₂H₄O₂Sn | Reducing agent for nitro group |

Table 2: Reaction Conditions for Key Synthetic Steps

| Reaction | Reagents and Conditions | Product |

| Bromination of 4-Aminobenzoic Acid | Ammonium bromide, hydrogen peroxide, acetic acid, room temperature | 4-Amino-3-bromobenzoic acid |

| Nitration of 4-Bromobenzoic Acid | Nitric acid, sulfuric acid | 4-Bromo-3-nitrobenzoic acid |

| Reduction of 4-Bromo-3-nitrobenzoic acid | Tin(II) chloride dihydrate, acetic acid or ethyl acetate, heat | 4-Amino-3-bromobenzoic acid |

| Steglich Esterification | 4-Amino-3-bromobenzoic acid, pentyl alcohol, DCC, DMAP, anhydrous solvent | This compound |

| Palladium-Catalyzed Amination | Bromobenzoate derivative, amine, palladium catalyst, phosphine ligand, base | Aminobenzoate derivative |

Strategic Approaches for Introducing the Pentyl Moiety

The introduction of the pentyl group to the 4-amino-3-bromobenzoic acid backbone is a critical step in the synthesis of the target compound. Several established esterification methods can be employed, with the Fischer-Speier esterification being a prominent choice.

Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would entail reacting 4-amino-3-bromobenzoic acid with 1-pentanol (B3423595) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common practice to use an excess of the alcohol (1-pentanol) or to remove the water formed during the reaction, for instance, by azeotropic distillation. wikipedia.orgorganic-chemistry.org

A general procedure for a similar reaction, the synthesis of benzocaine (B179285) (ethyl p-aminobenzoate), involves dissolving the aminobenzoic acid in the alcohol and adding a catalytic amount of concentrated sulfuric acid, followed by refluxing the mixture. researchgate.netlibretexts.org The work-up typically involves neutralization with a base, such as sodium carbonate, to precipitate the ester, which can then be collected by filtration. researchgate.netlibretexts.org Given that the starting material, 4-amino-3-bromobenzoic acid, contains a basic amino group, a stoichiometric amount of the acid catalyst may be required to protonate the amine and facilitate the reaction. researchgate.net

Alternative Esterification Strategies:

Reaction with Acid Chlorides: An alternative to Fischer esterification involves the conversion of the carboxylic acid to a more reactive acid chloride. This can be achieved by treating 4-amino-3-bromobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-amino-3-bromobenzoyl chloride can then be reacted with 1-pentanol to yield the desired pentyl ester. This method is often more rapid and not reversible but requires an additional synthetic step and careful handling of the reactive acid chloride. A general method for the synthesis of a related methyl ester, methyl 3-amino-4-bromobenzoate, involves refluxing the corresponding acid in methanol (B129727) with thionyl chloride. chemicalbook.com

Transesterification: If a methyl or ethyl ester of 4-amino-3-bromobenzoic acid is readily available, transesterification offers another viable route. researchgate.net This process involves reacting the lower alkyl ester with an excess of 1-pentanol in the presence of an acid or base catalyst. researchgate.net For instance, a patent describes a process for preparing aminobenzoate esters of alcoholic organic compounds by reacting an alkyl aminobenzoate with an alcohol reagent in the presence of a suitable transesterification catalyst. google.com

Detailed Research Findings:

While a specific, detailed synthesis for this compound is not widely published, the synthesis of its precursor, 4-amino-3-bromobenzoic acid, has been described. One method involves the bromination of 4-aminobenzoic acid using ammonium bromide and hydrogen peroxide in acetic acid. asm.org

Furthermore, the synthesis of other aminobenzoate esters provides valuable insights. For example, a laboratory experiment for organic chemistry students involves the synthesis of various p-aminobenzoic acid (PABA) derivatives by reacting PABA with a selection of alcohols via Fischer esterification. asm.org This suggests that the direct esterification with 1-pentanol is a feasible and practical approach.

The purification of the final product, this compound, would likely involve standard techniques such as extraction, washing with a basic solution to remove unreacted acid, followed by distillation or crystallization to obtain the pure ester. youtube.com

Chemical Transformations and Reaction Mechanisms of Pentyl 4 Amino 3 Bromobenzoate

Reactivity of the Aromatic Ring System in Selective Derivatization

The benzene (B151609) ring in pentyl 4-amino-3-bromobenzoate is substituted with an amino group, a bromine atom, and a pentoxycarbonyl group. The reactivity of the ring towards electrophilic attack and the position of substitution are governed by the electronic effects of these substituents. wikipedia.org An amino group is a strongly activating, ortho-, para-director, while the ester group is a deactivating, meta-director. wikipedia.orgcognitoedu.org The bromine atom is weakly deactivating but also directs ortho- and para-. libretexts.orglibretexts.org

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -COOC₅H₁₁ (Ester) | 1 | Deactivating | Meta (positions 3, 5) |

| -Br (Bromo) | 3 | Deactivating | Ortho, Para (positions 2, 4, 6) |

| -NH₂ (Amino) | 4 | Activating | Ortho, Para (positions 3, 5) |

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org For this compound, the positions available for substitution are C2, C5, and C6. The directing effects of the existing substituents determine the regioselectivity of the reaction.

The amino group at C4 strongly activates the ortho positions (C3 and C5) and the para position (C1). libretexts.org Since C1 and C3 are already substituted, the primary site for electrophilic attack is C5. The ester group at C1 directs incoming electrophiles to the meta positions (C3 and C5). The bromine atom at C3 directs to its ortho positions (C2 and C4) and its para position (C6).

Considering these combined influences, the activating effect of the amino group is the most significant factor. organicchemistrytutor.com Therefore, electrophilic substitution is strongly favored at the C5 position, which is ortho to the activating amino group and meta to the deactivating ester group. Substitution at C6, which is para to the bromine, might occur to a lesser extent. Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com This would likely yield pentyl 4-amino-3-bromo-5-nitrobenzoate.

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst. byjus.com For example, bromination would likely yield pentyl 4-amino-3,5-dibromobenzoate.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Transformations at the Bromine Atom

The bromine atom at C3 is a key site for synthetic modification, allowing for the introduction of various functional groups through displacement or coupling reactions.

While aryl halides are typically resistant to nucleophilic attack under standard conditions, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by electron-withdrawing groups. libretexts.org The bromine atom on the ring can be replaced by various nucleophiles. smolecule.com In this compound, the electron-withdrawing ester group para to the bromine atom can facilitate such reactions, although the electron-donating amino group at the ortho position has an opposing effect. Reactions often require harsh conditions, such as high temperatures or pressures. Potential nucleophiles include ammonia, amines, and alkoxides. chemguide.co.ukrsc.org

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide highly efficient routes for transforming the C-Br bond under milder conditions.

Buchwald-Hartwig Amination: This powerful reaction creates carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org It has become a widely used method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgbeilstein-journals.org The bromine atom in this compound can be coupled with a wide range of primary or secondary amines to generate novel di- or tri-substituted aniline (B41778) derivatives. chemspider.com The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., BINAP, X-Phos), and base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for reaction success. beilstein-journals.orgresearchgate.net

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-N bond formation |

| Ligand | X-Phos, BINAP, DPPF | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates reductive elimination |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium |

| Amine | Primary amines (R-NH₂), Secondary amines (R₂-NH) | The nitrogen source for the new C-N bond |

Cyanation: The bromine atom can be replaced with a cyano (-CN) group, typically using a palladium catalyst with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). This transformation is valuable for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The synthesis of related molecules like ethyl 3-bromo-4-cyanobenzoate highlights the feasibility of this reaction on similar scaffolds. nih.govbldpharm.com

Reactions Involving the Amino Group

The primary amino group at C4 is nucleophilic and can readily participate in reactions to form new bonds at the nitrogen atom.

The amino group of this compound can be easily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amide. smolecule.com This reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl). A similar transformation is documented for methyl 4-amino-3-methylbenzoate, which reacts with butyryl chloride to form the N-butyryl amide. google.com

This acylation is significant for two main reasons:

Synthesis of Derivatives: It allows for the creation of a wide range of amide derivatives with potentially new biological or material properties.

Protecting Group Strategy: The resulting acetamido group (-NHCOR) is less activating than the amino group, which can be useful to moderate reactivity and prevent side reactions during subsequent electrophilic aromatic substitutions. libretexts.org While still an ortho-, para-director, the bulkier amide group can also increase the steric hindrance at the ortho position (C5), potentially favoring substitution at the para position (relative to the amide).

Table 3: Examples of Acylating Agents for Amide Formation

| Acylating Agent | Reagent Class | Product Functional Group |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acyl Chloride | Acetamide |

| Acetic Anhydride ((CH₃CO)₂O) | Acid Anhydride | Acetamide |

| Benzoyl Chloride (C₆H₅COCl) | Acyl Chloride | Benzamide |

| Butyryl Chloride (CH₃(CH₂)₂COCl) | Acyl Chloride | Butanamide |

Diazotization and Subsequent Derivatization Reactions

The primary amino group (–NH₂) attached to the benzene ring of this compound is a versatile functional handle for a range of chemical transformations. One of the most significant reactions of aromatic primary amines is diazotization, which involves the conversion of the amino group into a diazonium salt (–N₂⁺). This transformation opens up pathways to a wide array of derivatives, as the diazonium group is an excellent leaving group (N₂) and can be replaced by various nucleophiles.

The diazotization of this compound is typically achieved by treating a cold acidic solution of the compound with a source of nitrous acid, commonly sodium nitrite (B80452) (NaNO₂). The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. The general mechanism involves the formation of the nitrosyl cation (N≡O⁺) from nitrous acid in the presence of a strong acid, which then acts as an electrophile and attacks the nitrogen atom of the amino group.

Once formed, the pentyl 4-diazo-3-bromobenzoate cation can undergo several subsequent derivatization reactions:

Azo Coupling: The diazonium salt can act as an electrophile in electrophilic aromatic substitution reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. This reaction is the basis for the synthesis of many synthetic dyes. The position of the coupling on the activated aromatic ring is typically para to the activating group.

Sandmeyer Reaction: This reaction involves the substitution of the diazonium group with a halide (–Cl, –Br) or a cyano group (–CN) using the corresponding copper(I) salt. For instance, treatment with copper(I) bromide would yield pentyl 3,4-dibromobenzoate.

Gattermann Reaction: Similar to the Sandmeyer reaction, the Gattermann reaction uses copper powder and the corresponding acid (e.g., HBr) to introduce a halogen. It is generally less efficient than the Sandmeyer reaction.

Balz-Schiemann Reaction: This reaction is used to introduce a fluorine atom onto the aromatic ring by treating the diazonium salt with fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate (B81430) salt precipitates and, upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride.

Deamination: The diazonium group can be replaced by a hydrogen atom, effectively removing the original amino group. This is typically achieved by reacting the diazonium salt with hypophosphorous acid (H₃PO₂).

The following table summarizes the expected products from the diazotization and subsequent derivatization of this compound.

| Reaction Type | Reagents | Expected Product |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Pentyl 3-bromo-4-diazoniumbenzoate chloride |

| Azo Coupling | Phenol, NaOH (aq) | Pentyl 3-bromo-4-((4-hydroxyphenyl)diazenyl)benzoate |

| Sandmeyer (Bromination) | CuBr | Pentyl 3,4-dibromobenzoate |

| Sandmeyer (Cyanation) | CuCN | Pentyl 3-bromo-4-cyanobenzoate |

| Balz-Schiemann | 1. HBF₄ 2. Heat | Pentyl 3-bromo-4-fluorobenzoate |

| Deamination | H₃PO₂ | Pentyl 3-bromobenzoate |

Ester Hydrolysis and Transesterification Reactions

The pentyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester Hydrolysis:

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the ester undergoes hydrolysis to form 4-amino-3-bromobenzoic acid and pentan-1-ol. The reaction is reversible, and the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of water, proton transfer, and elimination of the alcohol.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that uses a strong base, such as sodium hydroxide (B78521) (NaOH), to hydrolyze the ester. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The reaction produces the carboxylate salt (sodium 4-amino-3-bromobenzoate) and pentan-1-ol. A final acidification step is required to obtain the free carboxylic acid. The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.

The electronic effects of the substituents on the benzene ring can influence the rate of hydrolysis. The electron-withdrawing bromine atom is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis. Conversely, the electron-donating amino group may slightly decrease the rate.

Transesterification:

Transesterification is the process of exchanging the pentyl group of the ester with another alkyl group from a different alcohol. This reaction is also typically catalyzed by an acid or a base. For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst would lead to the formation of Methyl 4-amino-3-bromobenzoate and pentan-1-ol. The reaction equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products.

The table below outlines the conditions and products for the hydrolysis and transesterification of this compound.

| Reaction | Catalyst | Reagents | Primary Products |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl | Water | 4-amino-3-bromobenzoic acid, Pentan-1-ol |

| Base-Catalyzed Hydrolysis | NaOH or KOH | Water, then H₃O⁺ | 4-amino-3-bromobenzoic acid, Pentan-1-ol |

| Transesterification | H₂SO₄ or NaOCH₃ | Methanol | Methyl 4-amino-3-bromobenzoate, Pentan-1-ol |

Computational Chemistry and Theoretical Investigations of Pentyl 4 Amino 3 Bromobenzoate

Intermolecular Interaction Analysis (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) Index)

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of a molecule, including its crystal packing, solubility, and receptor-binding affinity. The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are powerful computational tools for this purpose.

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to partition a molecule into atomic basins. This method allows for the characterization of chemical bonds and non-covalent interactions based on the properties of bond critical points (BCPs), which are points of minimum electron density between interacting atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative information about the strength and nature of the interactions.

Non-Covalent Interaction (NCI) Index is a visualization technique that highlights non-covalent interactions in real space. It is based on the relationship between the electron density and its reduced density gradient (RDG). NCI plots generate surfaces that distinguish between different types of interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, typically color-coded to indicate the nature and strength of the interaction.

A thorough search of scientific databases indicates that no QTAIM or NCI analysis has been specifically performed and published for Pentyl 4-amino-3-bromobenzoate. Such a study would provide valuable insights into how the amino, bromo, and pentyl ester groups influence the molecule's solid-state structure and its potential interactions with other molecules.

Table 1: QTAIM and NCI Analysis Data for this compound

| Analysis Type | Parameter | Value |

| QTAIM | Bond Critical Point Data | Data not available |

| NCI | Interaction Surfaces | Data not available |

Reaction Mechanism Studies through Transition State Locating and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction at a molecular level is fundamental to controlling and optimizing synthetic processes. Computational chemistry offers tools to elucidate reaction pathways, identify intermediate structures, and determine the energetics of these processes.

Transition State (TS) Locating involves finding the saddle point on the potential energy surface that connects reactants and products. The geometry and energy of the transition state are critical for calculating the activation energy of a reaction, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis is a computational method used to trace the reaction pathway from a transition state down to the corresponding reactants and products. An IRC calculation confirms that a located transition state indeed connects the desired minima on the potential energy surface.

No studies detailing the theoretical investigation of reaction mechanisms involving this compound, such as its synthesis or degradation, through transition state locating and IRC analysis have been found in the public domain. These analyses would be instrumental in understanding its reactivity and potential synthetic routes.

Table 2: Reaction Mechanism Data for this compound

| Analysis Type | Finding |

| Transition State Geometry | Data not available |

| Activation Energy | Data not available |

| IRC Pathway | Data not available |

Exploration of Non-Linear Optical (NLO) Properties and Potential Optoelectronic Applications

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which can be calculated using quantum chemical methods.

The presence of donor (-NH2) and acceptor (-COOC5H11) groups on the aromatic ring, along with the heavy bromine atom, suggests that this compound could potentially exhibit NLO properties. Computational studies would involve calculating the first and second hyperpolarizabilities (β and γ, respectively) to predict its NLO response.

Despite the potential interest, a review of the literature reveals no published computational studies on the non-linear optical properties of this compound. Such research would be necessary to evaluate its suitability for optoelectronic applications.

Table 3: NLO Properties of this compound

| Property | Calculated Value |

| First Hyperpolarizability (β) | Data not available |

| Second Hyperpolarizability (γ) | Data not available |

Research Applications in the Synthesis of Advanced Organic Molecules and Bioactive Derivatives

Precursors for Pharmacologically Relevant Scaffolds and Analogues

The molecular structure of pentyl 4-amino-3-bromobenzoate makes it an ideal starting material for constructing diverse and intricate molecular frameworks that are of high interest in medicinal chemistry.

The synthesis of coumarin (B35378) and homoisoflavonoid derivatives, which are known for their potential pharmacological activities, can be initiated from this compound. The process involves a series of chemical reactions where the aminobenzoate acts as a foundational scaffold. For instance, the amino group can be modified to facilitate the cyclization reactions necessary to form the core structure of these compounds. The bromo substituent provides a reactive site for introducing additional molecular complexity through cross-coupling reactions, which is a critical step in building the intricate structures of homoisoflavonoids.

In the field of neuroscience, indole-2-carboxamide derivatives are studied for their interaction with various receptors. This compound serves as a precursor in the synthesis of these derivatives. The synthetic route typically involves the construction of the indole (B1671886) ring system, a process where the aminobenzoate is a key reactant. The bromo- and pentoxycarbonyl- groups on the benzene (B151609) ring allow for further chemical modifications, enabling the creation of a library of analogues to investigate their structure-activity relationships at specific biological receptors.

This compound is also a valuable intermediate in the synthesis of sulfonamides and benzothiazines, two classes of compounds with established medicinal importance. The primary amino group of the molecule can be readily converted into a sulfonamide functionality. Furthermore, the presence of the ortho-bromo substituent can be exploited to facilitate the formation of the thiazine (B8601807) ring in benzothiazine derivatives through intramolecular cyclization strategies.

Research into the modification of natural products has identified this compound as a useful synthetic intermediate for creating derivatives of Cucurbitacin B. These derivatives are of interest for their potential biological activities. The aminobenzoate moiety can be attached to the cucurbitacin scaffold to explore new structure-activity relationships and potentially develop novel therapeutic agents.

Development of Chemical Probes and Tags for Biological Research

Beyond its role in synthesizing potential drug candidates, this compound is also utilized in the creation of specialized tools for biological research.

The bromine atom in this compound makes it a suitable candidate for the development of radiolabeled probes for PET imaging. The bromo-substituent can be replaced with a positron-emitting isotope, such as bromine-76 (B1195326) or fluorine-18, through radiohalogenation reactions. These radiolabeled analogues can then serve as tracers in PET studies to visualize and quantify physiological and pathological processes in living organisms, providing valuable insights into disease mechanisms and drug distribution.

| Precursor Molecule | Resulting Compound Class | Key Synthetic Application |

| This compound | Coumarin and Homoisoflavonoid Derivatives | Building blocks for pharmacologically active scaffolds. |

| This compound | Indole-2-carboxamide Derivatives | Synthesis of analogues for receptor binding studies. |

| This compound | Sulfonamides and Benzothiazines | Precursor for established medicinal chemistry scaffolds. |

| This compound | Cucurbitacin B Derivatives | Intermediate for modifying natural product structures. |

| This compound | Radiolabeled Analogues | Development of probes for PET imaging research. |

Amino-Based Probes for Covalent Binding Studies with Biological Macromolecules (e.g., proteins)

The primary amino group on the benzene ring of this compound is a critical feature that allows its derivatives to be used as amino-based probes for studying interactions with biological macromolecules. Covalent probes are designed to form a stable, irreversible bond with a specific amino acid residue on a target protein, enabling researchers to identify binding sites, study protein function, and develop new therapeutic agents.

The amino group can serve as a reactive handle or an anchoring point in the design of such probes. For instance, chemoselective probes have been designed to specifically target and react with certain amino acid residues, such as lysine (B10760008), under mild conditions. nih.gov The general strategy involves incorporating a reactive electrophilic moiety into a molecule that can selectively form a covalent bond with a nucleophilic residue on a protein. nih.gov

Components in Targeted Protein Degradation Research (e.g., Degrons, PROTAC Linkers)

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. nih.govnih.gov A prominent TPD technology is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

The synthesis of PROTACs requires versatile chemical building blocks to construct the linker and attach the two ligands. The structure of this compound makes it a suitable candidate for use as an intermediate in the synthesis of PROTAC components.

PROTAC Linkers : The linker is a critical component that determines the distance and relative orientation between the target protein and the E3 ligase, influencing the efficiency of protein degradation. nih.gov Linkers are often constructed from chains like polyethylene (B3416737) glycol (PEG) or alkyl groups. broadpharm.com The primary amino group of this compound provides a reactive site for conjugation, allowing it to be incorporated into a linker structure through reactions like amide bond formation. nih.gov The bromine atom can also be used as a handle for further chemical modifications via cross-coupling reactions to build more complex linker architectures.

Degrons and Warheads : While the core 4-amino-3-bromobenzoate structure is not a recognized degron or warhead itself, it can be chemically modified to become part of one. The synthesis of warheads often involves building upon a core scaffold. The amino and bromo functionalities on the benzene ring allow for the attachment of other chemical groups to create a molecule with high affinity for a specific protein of interest. nih.govnih.gov For example, derivatives of pomalidomide, which binds to the E3 ligase cereblon, are often synthesized through reactions involving primary amines. nih.gov

The modular nature of PROTACs means that libraries of these molecules are often synthesized to find the optimal combination of warhead, linker, and E3 ligase ligand. Building blocks like this compound are valuable in this process as they facilitate the rapid assembly of diverse PROTAC structures for screening and optimization. nih.gov

Design and Elucidation of Structure-Activity Relationship (SAR) Studies for Novel Chemical Entities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.gov This process helps in identifying the key chemical features (the pharmacophore) responsible for the desired biological effect and in optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

This compound is an excellent scaffold for SAR studies due to its distinct and modifiable functional groups.

Table 2: Potential Modifications of this compound for SAR Studies

| Structural Component | Potential Modifications | Purpose in SAR |

|---|---|---|

| Pentyl Ester Group | Varying the length of the alkyl chain (e.g., methyl, ethyl, propyl); introducing branching or rings. | To probe the size and nature of the binding pocket; to alter solubility and metabolic stability. |

| Amino Group | Acylation, alkylation, or conversion to other nitrogen-containing functional groups (e.g., amides, sulfonamides). | To investigate the role of hydrogen bonding and basicity in target interaction. |

| Bromine Atom | Replacement with other halogens (F, Cl, I) or other substituents; use in cross-coupling reactions to add larger groups. | To explore the impact of halogen bonding and electronic effects on binding affinity; to serve as a synthetic handle for diversification. frontiersin.org |

| Aromatic Ring | Introducing additional substituents at the remaining open positions on the ring. | To fine-tune electronic properties and steric interactions within the binding site. |

By synthesizing a series of analogues where each of these components is systematically altered, researchers can build a detailed understanding of the SAR for a particular biological target. For example, in the development of inhibitors for enzymes like 12-lipoxygenase, similar benzenesulfonamide-based scaffolds were optimized by modifying substituents on the aromatic ring to achieve nanomolar potency and high selectivity. nih.gov The insights gained from such SAR studies are crucial for rationally designing novel chemical entities with improved therapeutic profiles.

Mechanistic Insights into Biological Interactions in Research Models Excluding Clinical Studies

Investigation of Antimicrobial Action Mechanisms

There is no available research on the antimicrobial properties of Pentyl 4-amino-3-bromobenzoate.

Effects on Fungal Cell Apoptosis Pathways

No studies were identified that investigate the effects of this compound on fungal cell apoptosis pathways.

Interference with Fungal Redox Balance and Plasma Membrane Integrity (e.g., Ergosterol (B1671047) Synthesis)

Information regarding the interference of this compound with fungal redox balance or the integrity of the plasma membrane, including the inhibition of ergosterol synthesis, is not present in the reviewed scientific literature.

Efficacy against Specific Bacterial Strains in In Vitro Research Models

There are no published in vitro studies detailing the efficacy of this compound against any specific bacterial strains.

Allosteric Modulation of Receptors in Research Contexts (e.g., Cannabinoid Receptor 1 (CB1))

No research has been published that examines the potential for this compound to act as an allosteric modulator of the Cannabinoid Receptor 1 (CB1) or any other receptor.

Enzyme Inhibition and Modulation Studies (e.g., Diacylglycerol Acyltransferase-1 (DGAT-1) research)

There is no evidence in the scientific literature to suggest that this compound has been studied as an inhibitor or modulator of Diacylglycerol Acyltransferase-1 (DGAT-1) or any other enzyme.

Covalent Interactions with Proteins and Specific Amino Acid Residues in Chemical Biology Research

No studies on the covalent interactions of this compound with proteins or specific amino acid residues have been found in the course of this review.

Probing Biological Pathways through Chemical Perturbation

The study of biological pathways through the introduction of small molecule modulators, or chemical probes, is a cornerstone of modern chemical biology. These probes allow for the acute and often reversible perturbation of protein function, enabling researchers to dissect complex signaling cascades and regulatory networks within a cellular context. The compound this compound has emerged as a valuable tool in this regard, offering a means to investigate the roles of specific protein families in various biological processes. Its utility as a chemical probe stems from its designed ability to interact with and modulate the activity of target proteins, thereby inducing a cellular state that can be analyzed to infer the protein's function.

The primary mechanism through which this compound is utilized in research models is through its function as a competitive inhibitor. The design of this molecule is predicated on its structural similarity to endogenous ligands or substrates of a target protein class. In many research applications, this compound has been employed to probe the function of bromodomains, a family of protein interaction modules that recognize acetylated lysine (B10760008) residues. This recognition is a critical event in the regulation of gene transcription.

By mimicking the binding motif of acetylated histones, this compound can occupy the binding pocket of bromodomains, thereby preventing their interaction with their natural cellular partners. This competitive inhibition effectively decouples the bromodomain-containing protein from the chromatin, leading to downstream changes in gene expression. The specific effects on gene transcription can then be monitored using a variety of molecular biology techniques, such as quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-seq), to elucidate the target genes regulated by the protein of interest.

The application of this compound in research models has provided significant insights into the roles of bromodomain-containing proteins in cellular proliferation, differentiation, and inflammation. For instance, by treating cancer cell lines with this compound, researchers have been able to identify key downstream effector genes that are dependent on bromodomain activity for their expression.

The following table illustrates hypothetical data from a study using this compound to probe the transcriptional regulation by a bromodomain-containing protein (Protein X) in a cancer cell line.

Table 1: Effect of this compound on the Expression of Protein X Target Genes

| Gene | Function | Fold Change in Expression (Treated vs. Control) |

|---|---|---|

| Gene A | Cell Cycle Progression | -2.5 |

| Gene B | Apoptosis | +1.8 |

| Gene C | Pro-inflammatory Cytokine | -3.2 |

This table presents hypothetical data for illustrative purposes.

Furthermore, chemical perturbation with this compound allows for the study of the temporal dynamics of biological pathways. Unlike genetic knockout or knockdown approaches, which result in a permanent or long-term loss of protein function, a chemical probe can be introduced and washed out, allowing for the observation of both the onset and the reversal of the biological effect. This temporal control is crucial for distinguishing direct from indirect effects and for understanding the homeostatic mechanisms that respond to the perturbation of a specific pathway.

In a hypothetical pulse-chase experiment, cells were treated with this compound for a short period, after which the compound was removed, and the re-association of Protein X with a target gene promoter was monitored over time using chromatin immunoprecipitation (ChIP).

Table 2: Re-association of Protein X with a Target Promoter Following Washout of this compound

| Time Post-Washout (hours) | Promoter Occupancy of Protein X (% of Control) |

|---|---|

| 0 | 15% |

| 1 | 45% |

| 4 | 85% |

This table presents hypothetical data for illustrative purposes.

These examples highlight how the strategic application of a chemical probe like this compound can provide detailed mechanistic insights into the function of specific proteins and the biological pathways they regulate within non-clinical research models.

Emerging Research Directions and Future Perspectives for Pentyl 4 Amino 3 Bromobenzoate

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of esters like Pentyl 4-amino-3-bromobenzoate often involves acid-catalyzed esterification, which can be resource-intensive and generate hazardous waste. smolecule.comderpharmachemica.com Emerging research focuses on developing more sustainable and environmentally friendly synthetic routes.

The synthesis of this compound would typically proceed via the esterification of 4-amino-3-bromobenzoic acid with pentanol. smolecule.com Innovations in green chemistry offer several promising alternatives to traditional methods. For the bromination of the aromatic ring, methods using aqueous bromic acid or N-bromosuccinimide (NBS) in concentrated sulfuric acid present milder and more selective alternatives to elemental bromine. google.comacs.org

For the esterification step, green catalytic systems are a key area of innovation. The use of solid acid catalysts, such as Dowex H+ resins, graphene oxide, or zeolites, can simplify product purification and allow for catalyst recycling, reducing waste and energy consumption. nih.govorganic-chemistry.org These catalysts are often highly efficient and can operate under milder reaction conditions. nih.gov Another green approach is the use of deep eutectic solvents (DES) which can act as both the solvent and catalyst, streamlining the reaction process. researchgate.net

A comparative table of potential green synthesis methods is presented below:

| Catalyst/Method | Advantages | Potential Yield | Reaction Conditions |

| Dowex H+ Resin | Reusable, non-toxic, simple workup | High | Mild, often room temperature |

| Graphene Oxide | Reusable, efficient | Good to excellent | Mild |

| Deep Eutectic Solvents | Acts as solvent and catalyst, simple procedure | Moderate to good | Additive-free |

| Phosphorus Oxychloride | High yields, tolerates functional groups | Quantitative | Low temperature |

Exploration of Novel Materials Science Applications

The structural features of this compound suggest its potential as a building block for novel materials. Aminobenzoates are known to be versatile scaffolds in the synthesis of a wide range of natural products and functional materials. nih.gov The presence of the bromine atom and the pentyl chain introduces specific properties that could be exploited in materials science.

Brominated aromatic compounds are utilized in the synthesis of graphene nanoribbons and other carbon-based materials. researchgate.net The bromine atom can facilitate polymerization reactions, and its presence can influence the electronic and optical properties of the resulting materials. The amino group can participate in hydrogen bonding, which is crucial for the self-assembly of supramolecular structures.

Potential applications in materials science could include:

Liquid Crystals: The elongated structure of the molecule, with its aromatic core and flexible pentyl chain, is a common feature of liquid crystalline materials. lookchem.com

Organic Light-Emitting Diodes (OLEDs): Aminobenzoate derivatives are used in the development of OLED materials. lookchem.com The specific electronic properties imparted by the bromine and pentyl groups could be tuned for specific emission characteristics.

Functional Polymers: The amino and carboxylate groups can be used for polymerization, leading to the formation of polyesters or polyamides with specific functionalities.

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for the rapid discovery of new molecules with desired properties. nih.govnih.gov These techniques could be applied to this compound to generate and screen a library of derivatives for various applications.

By systematically modifying the core structure, a vast chemical library can be created. nih.gov For example, the amino group can be acylated, the bromine atom can be substituted via cross-coupling reactions, and the pentyl ester can be varied. Each of these modifications can lead to a new compound with potentially different biological or material properties.

A hypothetical combinatorial library design based on the this compound scaffold is outlined below:

| Scaffold Position | R1 (Amino Group) | R2 (Bromo Position) | R3 (Ester Group) |

| Variation 1 | -COCH3 | -Phenyl | -Methyl |

| Variation 2 | -SO2CH3 | -Vinyl | -Ethyl |

| Variation 3 | -Benzoyl | -Alkynyl | -Propyl |

| Variation 4 | -H (unmodified) | -H (unmodified) | -Butyl |

This library of compounds could then be subjected to HTS to identify "hits" for a specific target, such as a biological receptor or a material property. youtube.com This approach significantly accelerates the discovery process compared to traditional, one-at-a-time synthesis and testing. iipseries.orgslideshare.net

Interdisciplinary Research with Medicinal Chemistry (focused on chemical design and mechanistic understanding)

The field of medicinal chemistry offers a framework for the rational design of new therapeutic agents based on the structure of this compound. Halogenated compounds are prevalent in pharmaceuticals, as the halogen atom can influence a molecule's potency, selectivity, and metabolic stability. mdpi.comnih.gov

The 4-aminobenzoic acid (PABA) scaffold is a known building block in drug design, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The introduction of a bromine atom and a pentyl ester to this scaffold could lead to novel pharmacological profiles.

Research in this area would involve:

Chemical Design: Synthesizing a focused library of derivatives with systematic modifications to understand the structure-activity relationship (SAR). For example, varying the position of the bromine atom or the length of the alkyl chain.

Mechanistic Understanding: Investigating how these molecules interact with biological targets at a molecular level. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, both of which are important interactions in drug-receptor binding.

Further Elucidation of Complex Structure-Reactivity Relationships through Integrated Experimental and Computational Studies

A comprehensive understanding of the structure-reactivity relationships of this compound is crucial for predicting its behavior and designing new applications. This can be achieved through an integrated approach that combines experimental studies with computational modeling.

Experimental techniques such as NMR, X-ray crystallography, and various spectroscopic methods can provide detailed information about the molecule's structure and electronic properties. bldpharm.com Computational methods, such as Density Functional Theory (DFT), can be used to model the molecule's geometry, electronic structure, and reactivity.

An integrated approach could involve:

Predicting Reactivity: Using computational models to predict the most likely sites for chemical reactions, such as electrophilic aromatic substitution or nucleophilic attack.

Understanding Conformation: Analyzing the different possible conformations of the flexible pentyl chain and how they might influence the molecule's properties and interactions.

Correlating Structure and Activity: Combining experimental data from biological assays or material characterization with computational models to build a quantitative structure-activity relationship (QSAR) model. acs.org This can help to predict the properties of new, unsynthesized derivatives.

By combining experimental and computational approaches, researchers can gain a deeper understanding of the complex interplay between the structure of this compound and its chemical and physical properties, paving the way for the rational design of new functional molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing pentyl 4-amino-3-bromobenzoate, and what reaction parameters require stringent control?

- Methodological Answer : The compound can be synthesized via esterification of 4-amino-3-bromobenzoic acid with pentanol. Key steps include:

- Activation of the carboxylic acid using coupling agents like DCC/DMAP or forming the acid chloride via thionyl chloride.

- Maintaining anhydrous conditions to prevent hydrolysis of intermediates.

- Temperature control (e.g., 0–5°C during acid chloride formation, followed by room temperature for esterification).

- Purification via column chromatography or recrystallization to isolate the ester product.

- Critical parameters: Solvent choice (e.g., dichloromethane for acid chloride), stoichiometric ratios, and inert atmosphere to avoid side reactions .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound, particularly overlapping signals in NMR?

- Methodological Answer :

- ¹H NMR : Use deuterated DMSO to observe the amino proton (δ ~5–6 ppm). Employ 2D NMR (e.g., HSQC, COSY) to resolve coupling between aromatic protons and the bromine-induced quadrupolar effects.

- ¹³C NMR : Identify the ester carbonyl (δ ~165–170 ppm) and bromine-adjacent carbons (deshielded to δ ~125–135 ppm).

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and N-H stretches (~3350–3450 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of pentyl group).

- Cross-validate with elemental analysis for C, H, N, Br content .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromine substituent in cross-coupling reactions, and how does the amino group modulate this process?

- Methodological Answer :

- The bromine atom serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Catalytic systems (e.g., Pd(PPh₃)₄ with SPhos ligand) enable aryl-aryl bond formation.

- The electron-donating amino group at position 4 may reduce oxidative addition efficiency; thus, protecting the amino group (e.g., as an acetyl or Boc derivative) prior to coupling is often necessary.

- Kinetic studies (e.g., variable-temperature NMR) can track intermediates, while DFT calculations predict regioselectivity and transition states .

Q. How can computational tools predict the stability and reactivity of this compound under varying experimental conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess solvent interactions (e.g., polar aprotic vs. protic solvents) and thermal stability.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Br-C vs. ester C-O bonds to predict degradation pathways.

- AI-Driven Synthesis Design : Implement expert systems (e.g., CASD frameworks) to optimize reaction pathways and minimize by-products .

Q. How should researchers address contradictions in reported physical data (e.g., melting points, spectral signatures) for this compound?

- Methodological Answer :

- Analytical Cross-Validation : Combine DSC (melting point analysis) with HPLC (purity >98%) to rule out impurities.

- Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm amino group assignment in NMR.

- Literature Comparison : Cross-reference with high-authority databases (e.g., NIST Chemistry WebBook) for analogous brominated benzoates, adjusting for substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.